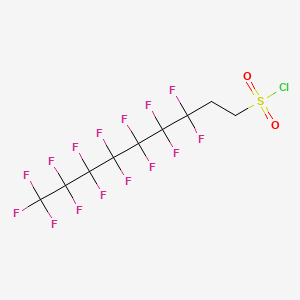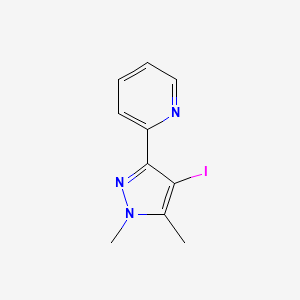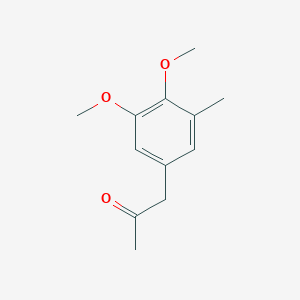
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- is a fluorinated sulfonyl chloride compound. It is characterized by the presence of a long perfluorinated carbon chain, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its reactivity and the stability conferred by the fluorinated chain.
准备方法
The synthesis of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- typically involves the reaction of a perfluorinated nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and corrosive nature of the reagents involved.
化学反应分析
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfenyl compounds under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reagent used.
科学研究应用
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals, coatings, and surfactants due to its unique properties.
作用机制
The mechanism of action of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The perfluorinated chain imparts hydrophobicity and chemical stability, which can influence the interactions and pathways involved in its applications.
相似化合物的比较
1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- can be compared with other fluorinated sulfonyl chlorides, such as:
- 1-Decanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
- 1-Octanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in the length of the perfluorinated chain. The unique properties of 1-Nonanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro- arise from its specific chain length, which can influence its solubility, reactivity, and applications.
属性
CAS 编号 |
27607-61-0 |
|---|---|
分子式 |
C9H4ClF15O2S |
分子量 |
496.62 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H4ClF15O2S/c10-28(26,27)2-1-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)25/h1-2H2 |
InChI 键 |
CBCLHIUXUOXITK-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)Cl)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
